molecular formula C15H21NO5S B13065585 (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate

(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate

Cat. No.: B13065585
M. Wt: 327.4 g/mol
InChI Key: CGXCOKLWNSZOMM-OLZOCXBDSA-N
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Description

(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and final products in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

    Formation of the Indene Derivative: The indene derivative is synthesized through a series of reactions, including cyclization and reduction steps. These reactions often require catalysts and specific reaction conditions to ensure high yield and purity.

    Sulfonation: The final step involves the introduction of the methanesulfonate group. This is typically achieved by reacting the intermediate compound with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

(1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of fine chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The indene moiety provides a rigid framework that can interact with various biological targets, influencing pathways such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL acetate: Similar structure but with an acetate group instead of a methanesulfonate group.

    (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL trifluoroacetate: Contains a trifluoroacetate group, offering different reactivity and stability.

    (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL chloride: Features a chloride group, which is more reactive in nucleophilic substitution reactions.

Uniqueness

The uniqueness of (1S,2R)-1-(Tert-butoxycarbonylamino)-2,3-dihydro-1H-inden-2-YL methanesulfonate lies in its combination of stability and reactivity. The Boc protecting group ensures that the amino group remains intact during various reactions, while the methanesulfonate group provides a versatile site for further functionalization. This makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C15H21NO5S

Molecular Weight

327.4 g/mol

IUPAC Name

[(1S,2R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-2-yl] methanesulfonate

InChI

InChI=1S/C15H21NO5S/c1-15(2,3)20-14(17)16-13-11-8-6-5-7-10(11)9-12(13)21-22(4,18)19/h5-8,12-13H,9H2,1-4H3,(H,16,17)/t12-,13+/m1/s1

InChI Key

CGXCOKLWNSZOMM-OLZOCXBDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](CC2=CC=CC=C12)OS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC1C(CC2=CC=CC=C12)OS(=O)(=O)C

Origin of Product

United States

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